2-Methyl-3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid
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Overview
Description
2-Methyl-3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid: is an organic compound with the molecular formula C13H19N3O2 This compound features a piperazine ring substituted with a pyridine moiety and a propionic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Pyridine: The piperazine ring is then substituted with a pyridine moiety through nucleophilic substitution reactions.
Introduction of the Propionic Acid Group:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Substitution: The piperazine ring can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Introduction of various functional groups on the piperazine ring.
Scientific Research Applications
2-Methyl-3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-(Pyridin-2-yl)piperazin-1-yl)propanoic acid: Similar structure but lacks the methyl group.
2-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)benzothioamide: Contains a benzothioamide group instead of the propionic acid group.
Uniqueness
2-Methyl-3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid is unique due to the presence of the methyl group and the propionic acid moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methyl-3-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-11(13(17)18)10-15-6-8-16(9-7-15)12-4-2-3-5-14-12/h2-5,11H,6-10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJJZOOKLXHYJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C2=CC=CC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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